5-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-2-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom are known as N-benzylpiperidines . These are heterocyclic compounds and are widely used in the production of drugs .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a piperidine derivative with other organic compounds. For example, 4-Cyanopyridine can be reacted with toluene to give 4-benzylpyridine . Then, catalytic hydrogenation of the pyridine ring completes the synthesis .
Molecular Structure Analysis
The molecular structure of these compounds typically includes a piperidine ring, a benzyl group, and various other functional groups depending on the specific compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds depend on their specific structure. For example, the compound “5-[(4-benzylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine” has a molecular weight of 346.45 and is a powder at room temperature .
Scientific Research Applications
Synthesis and Structural Studies
Research on similar compounds to 5-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-2-ethyl-3,4-dihydroisoquinolin-1-one, specifically within the 3,4-dihydroisoquinoline series, includes the synthesis of novel heterocycles and their structural characterization. For instance, compounds derived from 3,4-dihydroisoquinoline have been synthesized through various chemical reactions, demonstrating their utility in constructing complex molecular architectures. These syntheses often explore the chemical reactivity of the dihydroisoquinoline moiety, leading to diverse compounds with potential biological activities. The structural elucidation of these compounds employs techniques such as NMR, IR spectroscopy, and mass spectrometry, providing detailed insights into their molecular frameworks (Shklyaev, Vshivkova, 2014).
Anticancer Properties
Another significant area of research involves evaluating the anticancer properties of dihydroisoquinoline derivatives. Studies have demonstrated that some of these compounds exhibit cytotoxic effects against various cancer cell lines, such as breast adenocarcinoma (MCF7), hepatocellular carcinoma (HepG2), and colorectal carcinoma (HCT-116). These findings are crucial for the development of new anticancer agents, highlighting the therapeutic potential of dihydroisoquinoline derivatives. Molecular docking simulations complement these studies by predicting the interaction between these compounds and cancer-related proteins, offering insights into their mechanism of action (Saleh et al., 2020).
Antimicrobial and Antimalarial Activities
Dihydroisoquinoline derivatives also show promising antimicrobial and antimalarial activities. The synthesis of new compounds within this chemical class and their subsequent testing against various bacterial and fungal strains have identified several candidates with potent inhibitory effects. These studies contribute to the search for novel antimicrobial agents amidst rising antibiotic resistance. Additionally, the evaluation of certain dihydroisoquinoline derivatives for antimalarial activity broadens the scope of potential therapeutic applications, addressing the need for more effective treatments against malaria (Desai et al., 2007).
Neuropharmacological Effects
Research into the neuropharmacological effects of dihydroisoquinoline derivatives includes the exploration of their potential as central nervous system (CNS) active compounds. These studies aim to understand the impact of structural modifications on the biological activity of dihydroisoquinoline derivatives, identifying those with promising sedative, analgesic, or anti-inflammatory properties. Such investigations are essential for the development of new drugs targeting the CNS, offering alternatives for the treatment of pain, inflammation, and other neurological conditions (Hung et al., 1985).
Mechanism of Action
Target of Action
The primary target of this compound is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
The compound interacts with the CCR5 receptor, acting as an antagonist . It is believed to anchor to the CCR5 receptor via a strong salt-bridge interaction, facilitated by the presence of a basic nitrogen atom in its structure . This interaction inhibits the binding of HIV-1 to the receptor, thereby preventing the virus from entering the cell .
Biochemical Pathways
The compound’s antagonistic action on the CCR5 receptor affects the HIV-1 entry pathway . By blocking the receptor, the compound prevents the virus from entering the cell, thereby inhibiting the progression of the infection .
Pharmacokinetics
Similar compounds have been synthesized and evaluated for potential treatment of hiv, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
The result of the compound’s action is the inhibition of HIV-1 entry into cells . This can slow the progression of the infection and potentially contribute to the treatment of HIV .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-2-ethyl-3,4-dihydroisoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O3/c1-2-26-16-13-21-22(25(26)29)9-6-10-23(21)30-18-24(28)27-14-11-20(12-15-27)17-19-7-4-3-5-8-19/h3-10,20H,2,11-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRZDCLYPPQQHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1=O)C=CC=C2OCC(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.